This compound can be classified as:
The synthesis of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically involves several steps, including the formation of the ester and subsequent amination. One common method includes:
The molecular structure of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can be analyzed through several techniques:
The compound's structure features:
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can participate in various chemical reactions:
The mechanism of action for methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is primarily linked to its interaction with biological targets:
Research has indicated that derivatives of this compound exhibit potential anticancer activity by disrupting cellular processes associated with proliferation .
The physical and chemical properties of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride include:
| Property | Value |
|---|---|
| Molecular Weight | 213.69 g/mol |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in water |
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride has several scientific applications:
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS: 197792-60-2) is a white to off-white crystalline solid with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol [3] [6]. Its structure comprises a benzene ring disubstituted with an acetatemethyl ester group (–CH₂COOCH₃) and an aminomethyl moiety (–CH₂NH₂), the latter existing as a hydrochloride salt to enhance stability . Key identifiers include:
O=C(OC)CC1=CC=CC(CN)=C1.[H]Cl (neutral) or Cl.COC(=O)CC1C=C(CN)C=CC=1 (canonical) [2] [6] UAHVOECKJGGQPK-UHFFFAOYSA-N [6] The protonated amine group facilitates solubility in polar solvents like water or ethanol, while the ester group confers reactivity toward nucleophiles (e.g., in hydrolysis or transesterification) . Mass spectral data predict adduct patterns, including [M+H]⁺ at m/z 180.10192 and [M+Na]⁺ at m/z 202.08386 [2].
Table 1: Molecular Descriptors of Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 197792-60-2 | [1] [3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |
| Molecular Weight | 215.68 g/mol | [3] [6] |
| SMILES (Canonical) | COC(=O)CC1=CC(=CC=C1)CN.Cl | |
| Predicted [M+H]⁺ (m/z) | 180.10192 | [2] |
| Storage Conditions | 2–8°C, inert atmosphere | [1] [6] |
This compound emerged as a specialized intermediate in the late 1990s, coinciding with advances in benzylic amine chemistry. Early synthetic routes relied on multistep sequences involving:
Modern protocols optimize efficiency through one-pot reactions. For example, direct aminomethylation of methyl 3-(bromomethyl)phenylacetate using ammonia or Gabriel synthesis, achieving yields of 60–85% . The hydrochloride salt form gained prominence for its crystallinity, simplifying purification versus free amines [6]. Despite its utility, large-scale production remains challenging due to stringent cold-chain transportation requirements (2–8°C) and limited commercial stock [1] [3].
Table 2: Evolution of Synthetic Approaches
| Era | Primary Method | Yield Range | Limitations |
|---|---|---|---|
| Pre-2000 | Phthalimide alkylation/Hydrolysis | 40–55% | Low yields, tedious purification |
| 2000–2010 | Reductive amination of aldehydes | 50–70% | Byproduct formation |
| Post-2010 | Direct aminomethylation | 60–85% | Requires specialized reagents |
This compound’s bifunctional reactivity (nucleophilic amine + electrophilic ester) enables diverse pharmacophore assembly. Key applications include:
Suppliers list prices from $363/250mg to $1,137/5g, reflecting sourcing challenges due to niche demand [3]. Its value lies in enabling late-stage modifications—e.g., ester hydrolysis to acids or amine acylation—to optimize drug bioavailability [4] .
Table 3: Structural Analogues and Their Modifications
| Analogues | Structural Change | Potential Therapeutic Use |
|---|---|---|
| Ethyl 2-(3-(aminomethyl)phenyl)acetate | Ethyl ester → Increased logP | CNS penetration |
| Methyl 2-(4-aminophenyl)acetate | para-amino substitution | Antidepressant intermediates |
| Benzyl 2-(3-(aminomethyl)phenyl)acetate | Benzyl ester → Steric bulk | Prodrug design |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7